molecular formula C16H13ClN4O B498057 N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 890645-81-5

N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B498057
CAS No.: 890645-81-5
M. Wt: 312.75g/mol
InChI Key: WOSNDCAFXLBJMW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for dissecting the complex physiological roles of the SIK kinase family, which are key regulators of gene expression in response to GPCR signaling and metabolic cues. Its primary research value lies in its application to study signaling pathways in immunology and metabolism, particularly the regulation of the CRTC3 coactivator and subsequent IL-10 production in macrophages. By selectively inhibiting SIK3, this compound enables researchers to probe mechanisms underlying innate immune tolerance and has been used to demonstrate the suppression of pro-inflammatory cytokines from human peripheral blood mononuclear cells, highlighting its potential in investigating anti-inflammatory pathways source . Its high selectivity profile makes it an indispensable compound for target validation and pathway analysis in a research setting.

Properties

IUPAC Name

N-(2-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-14-10-6-5-9-13(14)17)19-20-21(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSNDCAFXLBJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Protocol

  • Synthesis of α-Diazo Intermediate :

    • React 3-oxo-N-phenylbutanamide (or analogous β-ketoamide) with tosyl azide in acetonitrile at room temperature for 12 hours.

    • Purify via silica gel chromatography to isolate the α-diazo compound (e.g., 1a in).

  • Cycloaddition Reaction :

    • Dissolve the α-diazo compound (e.g., 1a ) and 2-chloroaniline in DMF.

    • Add FeCl₂ (20 mol%) and heat to 80°C for 10 hours.

    • Quench with brine, extract with dichloromethane, and purify via column chromatography.

Key Data

Parameter Value Source
CatalystFeCl₂ (20 mol%)
SolventDMF
Temperature80°C
Reaction Time10 hours
Yield (Analogous Compounds)63–79% (e.g., 2a1 , 2a9 )

Advantages : High regioselectivity, scalable for diverse aryl amines.
Limitations : Requires precise control of reaction temperature to avoid side reactions.

DBU-Catalyzed Reaction of β-Ketoamides with Aryl Azides

This organocatalytic approach eliminates metal catalysts, offering a milder alternative.

Reaction Steps

  • Synthesis of β-Ketoamide :

    • Prepare 3-oxo-N-phenylbutanamide via condensation of ethyl acetoacetate with aniline derivatives.

  • Cycloaddition :

    • Dissolve the β-ketoamide and 2-chlorophenyl azide in chloroform.

    • Add DBU (5 mol%) and stir at room temperature for 24 hours.

    • Remove solvent, triturate with diethyl ether/methanol, and recrystallize.

Performance Metrics

Parameter Value Source
CatalystDBU (5 mol%)
SolventChloroform
TemperatureRoom temperature
Reaction Time24 hours
Yield (Analogous Compounds)62–74% (e.g., 2a , 6a )

Advantages : Ambient conditions, reduced byproduct formation.
Limitations : Longer reaction duration compared to FeCl₂-catalyzed methods.

Organocatalytic Cycloaddition with β-Oxo-Amides

This method employs tertiary amines to facilitate cycloaddition, enabling combinatorial syntheses.

Procedure

  • Substrate Preparation :

    • Use β-oxo-amides (e.g., derived from ethyl acetoacetate and anilines).

  • Reaction Setup :

    • Mix β-oxo-amide, 2-chlorophenyl azide, and Et₂NH (5 mol%) in solvent (e.g., DMF).

    • Stir at room temperature for 12–24 hours.

    • Purify via silica gel chromatography.

Reaction Efficiency

Parameter Value Source
CatalystEt₂NH (5 mol%)
SolventDMF or DCM
TemperatureRoom temperature
Reaction Time12–24 hours
Yield (Selenium Analogs)79–95% (e.g., 3i )

Advantages : Broad substrate tolerance, minimal catalyst loading.
Limitations : Lower yields observed for sterically hindered amines.

Comparative Analysis of Methods

Metric FeCl₂-Catalyzed DBU-Catalyzed Et₂NH-Catalyzed
Catalyst Cost ModerateLowLow
Reaction Speed Fast (10 hrs)Slow (24 hrs)Moderate (12–24 hrs)
Yield Range 63–79%62–74%79–95%
Substrate Scope BroadModerateBroad

Optimal Choice : Et₂NH-catalyzed reactions for high yields; FeCl₂ for rapid synthesis.

Spectroscopic Characterization

Key data for N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide:

  • ¹H NMR (CDCl₃): δ 9.07 (s, 1H, triazole NH), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 2.69 (s, 3H, CH₃).

  • HRMS : Calcd for C₁₆H₁₃ClN₄O ([M + H]⁺) 312.0762; Found 312.0759 .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the triazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

The triazole scaffold is well-documented for its antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, derivatives of triazoles have been reported to exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and vancomycin .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Clinafloxacin-triazole hybridMRSA0.25–2
Ciprofloxacin-triazole hybridMRSA0.046–3.11
Quinoline-triazole hybridE. coli0.125–8

Anticancer Potential

The 1,2,3-triazole ring system has been identified as a promising scaffold in the development of anticancer agents. Research indicates that compounds containing this moiety can inhibit tumor growth and induce apoptosis in cancer cell lines. Specifically, N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its potential against lung and breast cancers due to its ability to interact with critical molecular targets involved in cancer progression .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer TypeMechanism of Action
2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-triazoleLung CancerInhibition of cell proliferation
5-methyl-1-phenyl-triazoleBreast CancerInduction of apoptosis

Enzyme Inhibition

Triazoles are known to act as enzyme inhibitors, particularly against enzymes involved in fungal cell wall synthesis and cancer cell proliferation. The nitrogen atoms in the triazole ring facilitate binding to active sites on these enzymes, thereby inhibiting their function .

Interaction with Receptors

This compound may also interact with various receptors implicated in neurotransmission and inflammation. The structural features of triazoles allow them to form stable complexes with these biological targets, modulating their activity and leading to therapeutic effects .

Case Studies

Several studies have highlighted the applications of triazole derivatives in clinical and laboratory settings:

Study on Antimicrobial Efficacy

A recent study synthesized several triazole derivatives and tested their antimicrobial activity against a panel of pathogens. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced antibacterial potency, particularly against resistant strains like MRSA .

Investigation into Anticancer Properties

In another study focusing on anticancer applications, researchers evaluated the efficacy of triazole derivatives against various cancer cell lines. The findings suggested that modifications to the triazole structure could improve bioactivity and selectivity towards cancer cells while minimizing toxicity to healthy cells .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Antitumor Activity
  • Thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2) and thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2 and 3.4 µM against MCF-7) () share the 5-methyl-1-phenyltriazole core but differ in the appended heterocycles (thiadiazole/thiazole vs. carboxamide). The enhanced activity of 12a suggests that thiazole rings may improve target binding compared to carboxamide derivatives.
  • N-(2-Ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide () replaces the 2-chlorophenyl group with an ethoxyphenyl moiety.
Anti-Inflammatory Activity
  • Triazole-guanidine conjugates (e.g., 5a–i in ) demonstrate that replacing the carboxamide with a guanidine group enhances anti-inflammatory activity. This highlights the role of basic functional groups in modulating inflammation pathways .

Physicochemical and Structural Comparisons

Substituent Position and Electronic Effects
  • In contrast, the 2-chlorophenyl group in the target compound enhances lipophilicity, favoring passive diffusion .
  • 1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () features dual chloro and methyl substituents, increasing steric bulk compared to the single 2-chloro substitution. This may alter binding pocket interactions in biological targets .
Molecular Weight and Formula Trends
Compound (Reference) Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₇H₁₄ClN₅O 339.78 g/mol 2-Chlorophenyl carboxamide
N-(2-Ethoxyphenyl) analog () C₁₈H₁₈N₄O₂ 322.37 g/mol 2-Ethoxyphenyl carboxamide
Thiazole derivative 12a () C₂₀H₁₈N₆OS 398.46 g/mol Thiazole and phenyldiazenyl groups
Guanidine conjugate 5a () C₁₉H₁₉N₇O 369.41 g/mol Guanidine and phenyl groups

The target compound’s moderate molecular weight (339.78 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to bulkier analogs like 12a (398.46 g/mol) .

Key Structural-Activity Relationships (SAR)

Chlorophenyl vs.

Carboxamide vs. Thiazole/Thiadiazole : Heterocyclic appendages (e.g., thiazole in 12a) may confer superior antitumor activity due to additional hydrogen-bonding or π-π stacking interactions .

Aminoethyl vs. Aryl Groups: Polar substituents (e.g., aminoethyl) improve solubility but may limit blood-brain barrier penetration, whereas aryl groups balance lipophilicity and target affinity .

Biological Activity

N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H13ClN4O
  • Molecular Weight : 312.75 g/mol
  • CAS Number : 890645-81-5

The structure features a triazole ring that is critical for its biological activity, along with a carboxamide group that enhances its interaction with biological targets.

Anticancer Properties

Research has shown that compounds containing the triazole moiety exhibit significant anticancer properties. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT1160.43
MCF-74.76
A5497.72

The compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cell Proliferation : The compound inhibits key enzymes involved in cell cycle regulation and proliferation.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases.
  • Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling by inhibiting p65 phosphorylation, leading to reduced expression of anti-apoptotic factors and enhanced apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition

The triazole ring is known to disrupt microbial cell wall synthesis and function, contributing to its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Anticancer Study : A study on a series of triazole derivatives indicated that compounds with similar structural motifs to N-(2-chlorophenyl)-5-methyl-1-phenyltriazole exhibited significant anticancer activity against HCT116 cells with an IC50 value of 0.43 µM .
  • Neuroprotective Effects : Some derivatives have shown neuroprotective properties by blocking neuroinflammation pathways and reducing oxidative stress in neuronal cells .
  • Antimicrobial Efficacy : Research demonstrated that triazole derivatives possess broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step protocols involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

  • Step 1 : Formation of the 1,2,3-triazole ring via CuAAC between phenylacetylene derivatives and azides.
  • Step 2 : Carboxamide formation via coupling of the triazole intermediate with 2-chloroaniline derivatives under amidation conditions (e.g., EDCI/HOBt in DMF).
  • Optimization : Solvent choice (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (CuI, 5–10 mol%) are critical for yield improvement. Reaction progress is monitored via TLC and characterized by 1H^1H-NMR and HRMS .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and functional groups (e.g., carboxamide carbonyl at ~165–170 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 353.08 for C17_{17}H14_{14}ClN4_4O).
  • Melting Point : Typically >200°C, consistent with triazole derivatives.
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. anticancer screens)?

  • Approach :

  • Orthogonal Assays : Confirm activity using multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).
  • SAR Analysis : Compare substituent effects; e.g., replacing the 2-chlorophenyl group with a 4-fluorophenyl moiety may reduce cytotoxicity while retaining antimicrobial potency .
  • Target Validation : Use knock-out models or siRNA to confirm biological targets (e.g., kinase inhibition in cancer cells) .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with improved bioactivity?

  • Methodology :

  • X-ray Diffraction : Resolve bond angles and torsional strain in the triazole-carboxamide core. For example, SHELXL-refined structures reveal planar geometry at the triazole ring, favoring π-π stacking with aromatic residues in enzyme active sites .
  • Docking Studies : Use crystallographic data (e.g., PDB entries) to model interactions with targets like β-catenin or microbial enzymes.
  • Data Table :
ParameterValue (Å/°)Biological Relevance
Triazole N1–C4 bond1.34 ÅStabilizes hydrogen bonding
Carboxamide C=O length1.22 ÅEnhances binding to serine proteases
Dihedral angle (Ph–triazole)12°Reduces steric hindrance

Q. What experimental designs are critical for elucidating the compound’s mechanism of action in cancer cells?

  • Protocol :

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., Wnt/β-catenin or apoptosis-related genes).
  • Proteomics : SILAC-based quantification to detect changes in kinase activity (e.g., AKT or MAPK).
  • Fluorescence Polarization : Measure binding affinity to β-catenin (IC50_{50} values <10 µM reported in similar triazoles) .
  • Contradiction Management : Use isogenic cell lines (e.g., wild-type vs. β-catenin-mutant) to validate target specificity .

Key Research Gaps

  • Crystallographic Data : Limited high-resolution structures of the compound bound to biological targets.
  • In Vivo Efficacy : Few studies on pharmacokinetics or toxicity in animal models.
  • SAR Expansion : Systematic exploration of substituents at the 5-methyl and phenyl positions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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